molecular formula C26H24N6O4 B2859951 3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-40-8

3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2859951
CAS No.: 898443-40-8
M. Wt: 484.516
InChI Key: VJIYWJWMMBADBP-UHFFFAOYSA-N
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Description

This compound belongs to the triazino-purine class, characterized by a fused bicyclic framework combining triazine and purine moieties. Its structure includes three methyl groups at positions 3, 4, and 9, and two 2-oxo-2-phenylethyl substituents at positions 1 and 6. These substitutions confer unique physicochemical properties, such as increased molecular weight (estimated ~550–600 g/mol) and enhanced lipophilicity compared to simpler analogs.

Properties

IUPAC Name

3,4,9-trimethyl-1,7-diphenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4/c1-16-17(2)32-22-23(27-25(32)31(28-16)15-21(34)19-12-8-5-9-13-19)29(3)26(36)30(24(22)35)14-20(33)18-10-6-4-7-11-18/h4-13,17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIYWJWMMBADBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula and Structure

  • Molecular Formula : C26H24N6O4
  • Molecular Weight : 484.516 g/mol

The compound features a triazino-purine core structure with two phenylethyl groups attached to it. This structural complexity may contribute to its diverse biological activities.

IUPAC Name

  • IUPAC Name : this compound

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15.0
Compound BMCF-710.5
Compound CA54920.0

Antimicrobial Activity

Some derivatives of purine compounds have shown antimicrobial effects against various pathogens. The biological activity of This compound may extend to antibacterial and antifungal activities based on its structural characteristics.

The proposed mechanisms for the biological activity of similar compounds include:

  • Inhibition of DNA synthesis.
  • Interference with cell cycle progression.
  • Induction of apoptosis in cancer cells.

Study 1: Synthesis and Evaluation

A study focused on synthesizing triazine derivatives reported that modifications to the phenylethyl side chains significantly enhanced biological activity. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of potency and selectivity.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related triazine compounds has revealed that specific substitutions at the nitrogen positions can enhance anticancer efficacy. This suggests that similar modifications could be explored for This compound to optimize its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazino-Purine Family

The following table compares the target compound with structurally related triazino-purine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences
3,4,9-Trimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CID 3064957) C₁₆H₁₆N₆O₂ 1-phenyl, 3,4,9-trimethyl 324.34 Lacks bis(2-oxo-2-phenylethyl) groups; smaller and less polar.
3,7,9-Trimethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrotriazino-purine-6,8-dione C₂₂H₂₈N₈O₂ 1-(piperazinyl ethyl), 3,7,9-trimethyl 436.52 Piperazinyl ethyl group enhances solubility but reduces steric bulk compared to oxo-phenylethyl.
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-triazino-purine-6,8-dione C₁₈H₁₈ClN₇O₂ 1-isopropyl, 3-(4-chlorophenyl), 7,9-dimethyl 423.88 Chlorophenyl group increases lipophilicity; isopropyl substitution alters steric effects.
Target Compound ~C₃₀H₃₀N₆O₄ 1,7-bis(2-oxo-2-phenylethyl), 3,4,9-trimethyl ~578.62 (estimated) Unique bis(oxo-phenylethyl) groups enhance hydrogen-bonding capacity and molecular bulk.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Chlorophenyl-containing analogs () may undergo slower hepatic metabolism due to halogenation, whereas the target compound’s phenylethyl groups could increase CYP450 interaction risks .
  • Synthetic Accessibility: The target compound’s synthesis is likely more complex than mono-substituted analogs (e.g., CID 3064957) due to the need for multiple functionalization steps .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~50–60%) to known triazino-purine derivatives, suggesting overlapping but distinct biological profiles. For example:

  • CID 3064957 : Tanimoto index ~0.65 (structural similarity) but lower functional similarity due to missing oxo-phenylethyl groups .

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